molecular formula C5H8N2 B14511021 4,5-Diazaspiro[2.4]hept-4-ene CAS No. 62750-63-4

4,5-Diazaspiro[2.4]hept-4-ene

Cat. No.: B14511021
CAS No.: 62750-63-4
M. Wt: 96.13 g/mol
InChI Key: UXTVUAFUYONYGC-UHFFFAOYSA-N
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Description

4,5-Diazaspiro[24]hept-4-ene is a unique spiro compound characterized by a bicyclic structure where a cyclopropane ring is fused with a pyrazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diazaspiro[2.4]hept-4-ene can be achieved through several methods. One common approach involves the reaction of arylaldehydes, malononitrile, and pyrazolin-5-ones in alcohols in the presence of sodium bromide as a mediator. This electrochemical multicomponent assembling results in the formation of substituted 4-methyl-7-oxo-2-phenyl-5,6-diazaspiro[2.4]hept-4-ene-1,1-dicarbonitriles in yields ranging from 60% to 80% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. Optimization of reaction conditions and the use of continuous flow reactors could enhance the efficiency and yield of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4,5-Diazaspiro[2.4]hept-4-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetyl chloride, sodium methoxide, and bromine. Reaction conditions often involve heating and the use of solvents such as alcohols.

Major Products Formed

The major products formed from these reactions include substituted pyrazolines and spirocyclopropylpyrazolones, which are of interest due to their potential pharmacological activities .

Mechanism of Action

The mechanism of action of 4,5-Diazaspiro[2.4]hept-4-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,5-Diazaspiro[2.4]hept-4-ene include other spirocyclopropylpyrazolones and spirocyclopropane derivatives. These compounds share the spiro structure but differ in the substituents attached to the rings .

Uniqueness

This compound is unique due to its specific combination of a cyclopropane ring fused with a pyrazoline ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62750-63-4

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

IUPAC Name

4,5-diazaspiro[2.4]hept-4-ene

InChI

InChI=1S/C5H8N2/c1-2-5(1)3-4-6-7-5/h1-4H2

InChI Key

UXTVUAFUYONYGC-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCN=N2

Origin of Product

United States

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